molecular formula C5H11N7 B15196062 6-Hydrazinyl-n,n'-dimethyl-1,3,5-triazine-2,4-diamine CAS No. 10409-79-7

6-Hydrazinyl-n,n'-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B15196062
CAS No.: 10409-79-7
M. Wt: 169.19 g/mol
InChI Key: FCGOPCWLSUHJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine is a nitrogen-rich heterocyclic compound belonging to the triazine family. This compound is characterized by its high nitrogen content and unique structural features, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of chlorine atoms in cyanuric chloride by amino and hydrazinyl groups. One common method includes the sequential substitution of chlorine atoms in cyanuric chloride with dimethylamine and hydrazine under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine involves its ability to participate in various chemical reactions due to its reactive hydrazinyl group. This group can form covalent bonds with other molecules, making it useful in biochemical applications. The compound’s high nitrogen content also contributes to its energetic properties, making it valuable in the production of high-energy materials .

Comparison with Similar Compounds

  • 4,6-Diazido-n,n’-dimethyl-1,3,5-triazine-2-amine
  • 2,4,6-Tris(dimethylamino)-1,3,5-triazine
  • 6-Azido-n2,n4-dimethyl-n2,n4-di(prop-2-yn-1-yl)-1,3,5-triazine-2,4-diamine

Uniqueness: 6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific hydrazinyl substitution, which imparts distinct reactivity and stability compared to other triazine derivatives. Its high nitrogen content and ability to form stable covalent bonds make it particularly valuable in high-energy material applications .

Properties

CAS No.

10409-79-7

Molecular Formula

C5H11N7

Molecular Weight

169.19 g/mol

IUPAC Name

6-hydrazinyl-2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C5H11N7/c1-7-3-9-4(8-2)11-5(10-3)12-6/h6H2,1-2H3,(H3,7,8,9,10,11,12)

InChI Key

FCGOPCWLSUHJHB-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)NN)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.